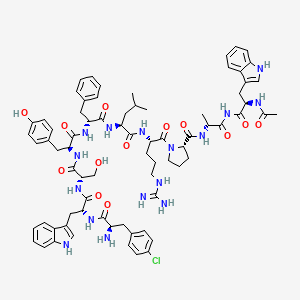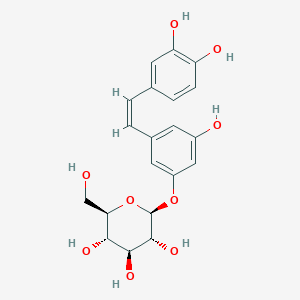
BNC-105p free acid
Vue d'ensemble
Description
BNC-105p free acid is a phosphorylated prodrug that rapidly converts to its active form, BNC-105, through the action of nonspecific endogenous phosphatases in plasma and on endothelial cells . BNC-105 is known for its selectivity towards growth factor-activated endothelial cells compared to quiescent human umbilical vein endothelial cells . This compound is primarily investigated for its potential in cancer treatment due to its ability to inhibit tubulin polymerization .
Méthodes De Préparation
The synthesis of BNC-105p free acid involves multiple steps, starting with the preparation of the core structure followed by phosphorylation. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of BNC-105 is synthesized through a series of organic reactions, including condensation and cyclization reactions.
Phosphorylation: The core structure is then phosphorylated using appropriate phosphorylating agents under controlled conditions to yield this compound.
Industrial production methods for this compound are designed to ensure high yield and purity. These methods often involve optimization of reaction conditions, such as temperature, pH, and reaction time, to maximize the efficiency of each step.
Analyse Des Réactions Chimiques
BNC-105p free acid undergoes several types of chemical reactions, including:
Hydrolysis: The compound is rapidly hydrolyzed in plasma to form the active BNC-105.
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, depending on the presence of specific reagents and conditions.
Substitution Reactions: The compound can participate in substitution reactions, particularly involving its phosphoryl group.
Common reagents used in these reactions include phosphatases for hydrolysis, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major product formed from these reactions is the active form, BNC-105 .
Applications De Recherche Scientifique
BNC-105p free acid has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mécanisme D'action
BNC-105p free acid exerts its effects through a dual mechanism of action:
Vascular Targeting: this compound acts as a vascular targeting agent, disrupting the blood vessels that nourish tumors.
Direct Toxicity: The compound also has a direct toxic effect on cancer cells, further contributing to its anticancer activity.
The molecular targets of this compound include tubulin, where it inhibits tubulin polymerization, leading to the disruption of microtubule dynamics and ultimately causing cell cycle arrest and apoptosis .
Comparaison Avec Des Composés Similaires
BNC-105p free acid is compared with other vascular targeting agents and tubulin inhibitors, such as:
Paclitaxel: Paclitaxel stabilizes microtubules, whereas BNC-105 destabilizes them, leading to different mechanisms of action.
The uniqueness of this compound lies in its dual mechanism of action and its high selectivity for growth factor-activated endothelial cells, making it a promising candidate for targeted cancer therapy .
Propriétés
IUPAC Name |
(7-hydroxy-6-methoxy-2-methyl-1-benzofuran-3-yl)-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O7/c1-10-16(12-6-7-13(23-2)18(22)19(12)27-10)17(21)11-8-14(24-3)20(26-5)15(9-11)25-4/h6-9,22H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADMJHVVIZTENA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C(=C(C=C2)OC)O)C(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40241536 | |
| Record name | BNC-105 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40241536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945771-74-4 | |
| Record name | BNC-105 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945771744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BNC-105 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40241536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BNC-105 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3S2Z6H7B0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2,5-Etheno-7,10-methano-6H-fluoreno[9,1-bc]-1,8-oxaazacyclotetradecine-9,11(10H,12H)-dione, 12-ethenyl-7,8,11a,14a,14b,15,16,17,18,18a,18b,18c-dodecahydro-7-hydroxy-16-methyl-](/img/structure/B1257798.png)


![cobalt(2+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate](/img/structure/B1257802.png)

![(1S,2R,19R,22S,34S,37R,40R,52S)-5,32-dichloro-2,26,31,44,47,49,64-heptahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid](/img/structure/B1257806.png)
![4-[[5-Methyl-2-[3-(trifluoromethyl)phenyl]-4-oxazolyl]methyl]morpholine](/img/structure/B1257808.png)
